

In Vivo Administration of 9-Nitrooleate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	9-Nitrooleate	
Cat. No.:	B129349	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

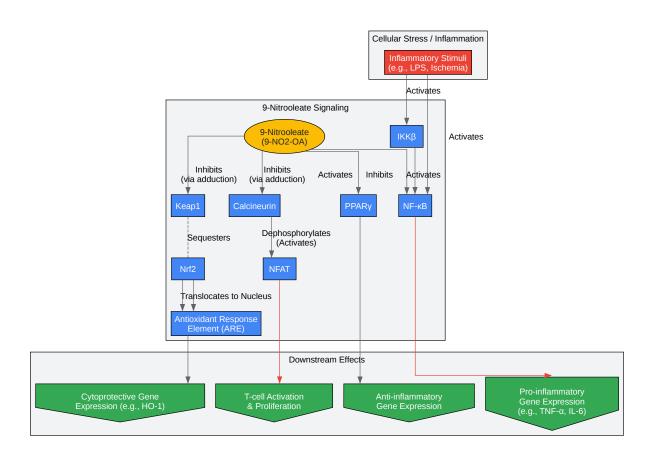
9-Nitrooleate (9-NO2-OA) is an endogenous signaling molecule formed through the nitration of oleic acid by reactive nitrogen species.[1] As a potent electrophilic fatty acid, it modulates a variety of cellular processes, primarily through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, alongside the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3][4] These actions confer significant anti-inflammatory and cytoprotective effects, making 9-NO2-OA a molecule of high interest for therapeutic development in inflammatory and metabolic diseases.

This document provides detailed application notes and standardized protocols for the in vivo administration of **9-Nitrooleate**, compiled from various preclinical studies. It is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this nitroalkene.

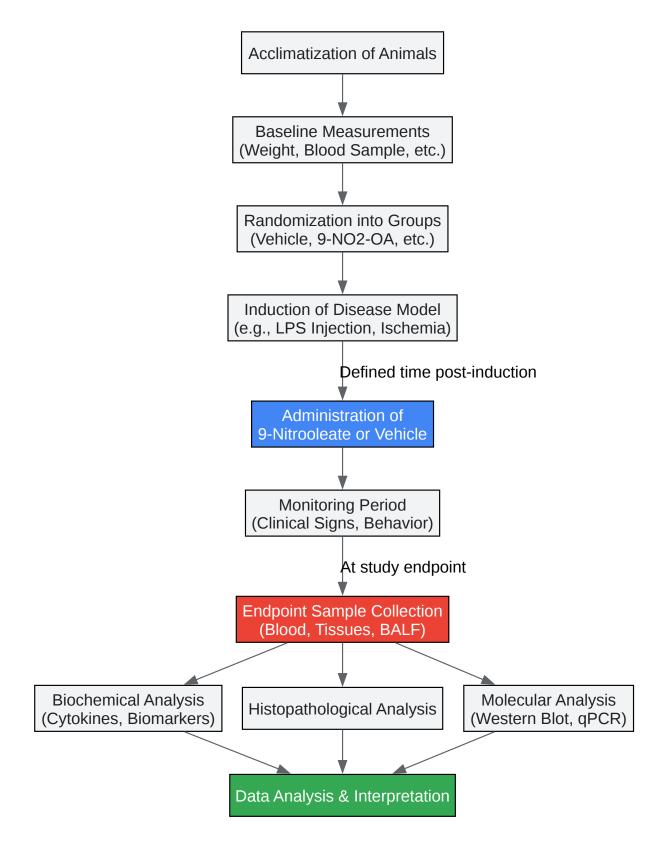
Data Presentation: In Vivo Administration Parameters

The following table summarizes the quantitative data from various preclinical studies involving the administration of **9-Nitrooleate** (or a mixture of its isomers, OA-NO2).

Animal Model	Disease/ Condition	Administr ation Route	Dosage	Vehicle/F ormulatio n	Key Outcome s	Referenc e
Mouse	Renal Ischemia- Reperfusio n Injury	Intraperiton eal (i.p.)	500 μg/kg (every 6 hours for 24 hours)	Not specified	Decreased plasma BUN, creatinine, TNF-α; Reduced kidney MPO and IL-1β	
Mouse	Acute Lung Injury (LPS- induced)	Intratrache al (i.t.)	50 μg	10% DMSO	Reduced lung inflammatio n, edema, and protein concentrati on in BAL fluid	[5]
Mouse	Myocardial Ischemia- Reperfusio n	Intraperiton eal (i.p.)	20 nmol/g body weight (15 min prior to reperfusion)	Not specified	reduction in infarct size; Preservatio n of left ventricular function	[6]
Mouse	Zymosan-A Induced Peritonitis	Intraperiton eal (i.p.)	2.5 mg (for nitro- conjugated linoleic acid, a related compound)	Not specified	Decreased pro-inflammato ry cytokines and	[7]



					leukocyte recruitment	
Rat (Obese Zucker)	Metabolic Syndrome	Subcutane ous (s.c.) via osmotic minipumps	2 mg/kg/day	Not specified	Steady- state plasma concentrati on of ~6 nM	
Mouse (DOCA-salt hypertensiv e)	Lipid Metabolic Disorders & Liver Steatosis	Not specified	Not specified	Not specified	Attenuated metabolic disorders and steatosis	[1]


Signaling Pathways of 9-Nitrooleate

9-Nitrooleate exerts its biological effects by modulating several key signaling pathways, primarily capitalizing on its electrophilic nature to interact with nucleophilic residues on target proteins. The principal mechanisms include the activation of anti-inflammatory and antioxidant pathways while suppressing pro-inflammatory signaling.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous generation and protective effects of nitro-fatty acids in a murine model of focal cardiac ischaemia and reperfusion PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ generation, metabolism and immunomodulatory signaling actions of nitroconjugated linoleic acid in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Administration of 9-Nitrooleate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129349#protocol-for-in-vivo-administration-of-9-nitrooleate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com